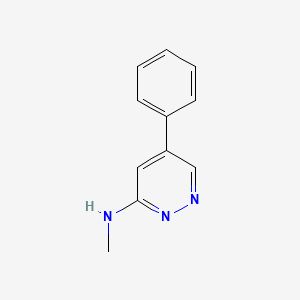![molecular formula C22H21N3O5 B13858918 Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound features a unique structure that includes a furan ring, a pyrazolopyrimidine core, and an ethyl ester group
Métodos De Preparación
The synthesis of Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the use of a Biginelli reaction, which is a one-pot multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction conditions often require an acid catalyst and elevated temperatures to facilitate the formation of the pyrazolopyrimidine core.
Análisis De Reacciones Químicas
Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl groups in the pyrazolopyrimidine core can be reduced to form corresponding alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on various biochemical pathways, including the reduction of inflammation and protection of neuronal cells .
Comparación Con Compuestos Similares
Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
Furan derivatives: These compounds share the furan ring structure and have similar reactivity.
Pyrazolopyrimidine derivatives: These compounds share the pyrazolopyrimidine core and have similar biological activities.
Ethyl esters: These compounds share the ethyl ester functional group and have similar chemical properties.
Propiedades
Fórmula molecular |
C22H21N3O5 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
ethyl 2-(5-methylfuran-2-yl)-5,7-dioxo-4-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H21N3O5/c1-3-29-22(28)19-20(26)24(12-11-15-7-5-4-6-8-15)18-13-16(23-25(18)21(19)27)17-10-9-14(2)30-17/h4-10,13,19H,3,11-12H2,1-2H3 |
Clave InChI |
QXUNEVQCOFWITM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(=O)N(C2=CC(=NN2C1=O)C3=CC=C(O3)C)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



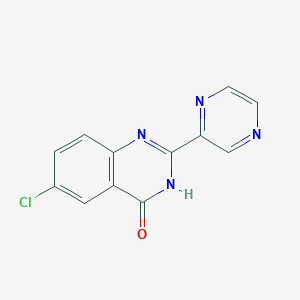
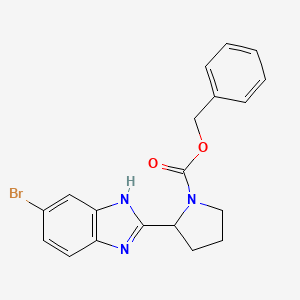

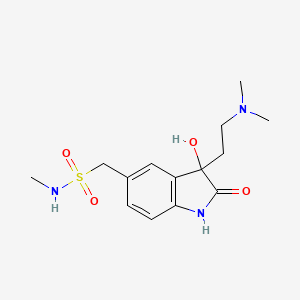

![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
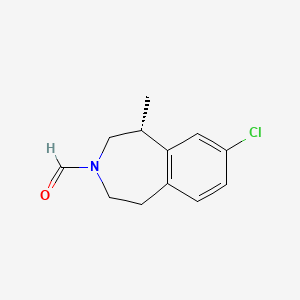
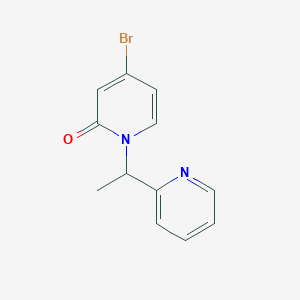
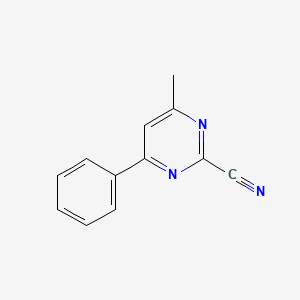
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)

